![molecular formula C11H17N3O B1609555 N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine CAS No. 869901-11-1](/img/structure/B1609555.png)
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine
Overview
Description
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine, also known as MMPI or GSK1360707, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase B (PKB) pathway, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism.
Scientific Research Applications
Agriculture
This compound has shown promise in the field of agriculture . In a series of computational studies, it was used to prioritize promising herbicides against D1 protein of P. minor .
Chemical Research
“N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine” is also used in chemical research . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
Computational Studies
This compound is used in computational studies to understand its interactions with other molecules . These studies can help in the design of new drugs and materials .
properties
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBCDNRFJGAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428750 | |
Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine | |
CAS RN |
869901-11-1 | |
Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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